molecular formula C18H23N3O2S B6930800 N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide

N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide

Cat. No.: B6930800
M. Wt: 345.5 g/mol
InChI Key: KPRQYPVNFZRVIX-UHFFFAOYSA-N
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Description

N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Properties

IUPAC Name

N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-4-8-17-19-11-16(24-17)18(23)20-15-10-7-6-9-14(15)12-21(5-2)13(3)22/h6-7,9-11H,4-5,8,12H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRQYPVNFZRVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(S1)C(=O)NC2=CC=CC=C2CN(CC)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of ethyl alcohol and iodine . The reaction conditions often require controlled temperatures and specific catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A simpler compound with a similar heterocyclic structure.

    Benzothiazole: Contains a fused benzene and thiazole ring.

    Thiamine (Vitamin B1): A naturally occurring thiazole derivative with essential biological functions.

Uniqueness

N-[2-[[acetyl(ethyl)amino]methyl]phenyl]-2-propyl-1,3-thiazole-5-carboxamide is unique due to its specific functional groups and structural complexity

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